4,4,12,12-Tetraethoxy-3,13-dioxa-7,8,9-trithia-4,12-disilapentadecane
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Overview
Description
4,4,12,12-Tetraethoxy-3,13-dioxa-7,8,9-trithia-4,12-disilapentadecane is a complex organosilicon compound It is characterized by the presence of multiple ethoxy groups, oxygen, sulfur, and silicon atoms within its molecular structure
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4,12,12-Tetraethoxy-3,13-dioxa-7,8,9-trithia-4,12-disilapentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Ethoxy groups can be substituted with other functional groups under appropriate conditions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions[][1].
Major Products
Scientific Research Applications
4,4,12,12-Tetraethoxy-3,13-dioxa-7,8,9-trithia-4,12-disilapentadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry:Comparison with Similar Compounds
Similar Compounds
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane: Similar structure but with different sulfur and oxygen atom positions.
4,4,14,14-Tetraethoxy-3,15-dioxa-8,9,10-trithia-4,14-disilaheptadecane:Properties
CAS No. |
63532-73-0 |
---|---|
Molecular Formula |
C16H38O6S3Si2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
triethoxy-[2-(2-triethoxysilylethyltrisulfanyl)ethyl]silane |
InChI |
InChI=1S/C16H38O6S3Si2/c1-7-17-26(18-8-2,19-9-3)15-13-23-25-24-14-16-27(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 |
InChI Key |
URIYERBJSDIUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCSSSCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
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